REACTION_CXSMILES
|
[OH:1][C:2]1[CH2:7][CH:6]([CH3:8])[O:5][C:4](=[O:9])[CH:3]=1.[C:10](O)(=[O:12])[CH3:11].C1(N=C=NC2CCCCC2)CCCCC1.CC1CC(OC(=O)C)=CC(=O)O1>CN(C)C1C=CN=CC=1.C1(C)C=CC=CC=1.CCCCCC.C(OCC)(=O)C.C(Cl)Cl.CC(C)=O.C(Cl)Cl>[C:10]([C:3]1[C:4](=[O:9])[O:5][CH:6]([CH3:8])[CH2:7][C:2]=1[OH:1])(=[O:12])[CH3:11] |f:6.7.8.9|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC(C1)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.77 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.19 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
acetic acid 2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1OC(C=C(C1)OC(C)=O)=O
|
Name
|
|
Quantity
|
88 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
hexane ethyl acetate methylene chloride acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC.C(Cl)Cl.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
to ensure easy stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(OC(CC1O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |